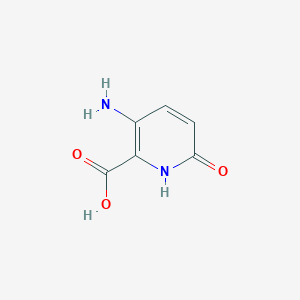

3-Amino-6-hydroxypicolinic acid

CAS No.: 1269291-72-6

Cat. No.: VC13563367

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269291-72-6 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 3-amino-6-oxo-1H-pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H6N2O3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11) |

| Standard InChI Key | ILPQTURIFSXQHH-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1N)C(=O)O |

| Canonical SMILES | C1=CC(=O)NC(=C1N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3A6HPA (C₆H₆N₂O₃) belongs to the picolinic acid family, characterized by a pyridine ring with three distinct functional groups (Figure 1). The amino group at position 3 introduces basicity, while the hydroxyl group at position 6 and the carboxylic acid at position 2 confer acidic properties. This trifunctional nature enables diverse coordination modes with metal ions, making it a candidate for catalytic and supramolecular applications.

Table 1: Hypothetical Physicochemical Properties of 3A6HPA

Synthesis and Isolation Strategies

Electrochemical Methods

The patent CN101235512A describes electrolytic reduction of tetrachloropicolinic acid derivatives to synthesize dichloropicolinic acids. While this method targets halogenated analogs, it suggests a potential pathway for 3A6HPA via selective dehalogenation and amination. For instance, electrolysis in alkaline media (pH 8.5–13.5) could reduce chlorine substituents to hydroxyl groups, followed by nucleophilic substitution with ammonia to introduce the amino moiety.

Direct Functionalization of Picolinic Acid

A hypothetical route involves nitration of 6-hydroxypicolinic acid at position 3, followed by reduction of the nitro group to an amine. This approach mirrors synthetic strategies for aminophenol derivatives, where controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5 °C) ensure regioselectivity . Subsequent catalytic hydrogenation (H₂/Pd-C) would yield the amino group.

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation

Studies on 6-hydroxypicolinic acid demonstrate its ability to form κ²-O,N chelates with palladium, facilitating C–H activation in aryl coupling reactions. For 3A6HPA, the amino and hydroxyl groups could act as cooperative ligands, enhancing metal-ligand redox synergy. Density functional theory (DFT) calculations on analogous systems predict that the amino group’s electron-donating effects stabilize transition states in catalytic cycles.

Table 2: Potential Metal Complexes of 3A6HPA

| Metal Ion | Coordination Mode | Proposed Application |

|---|---|---|

| Pd(II) | κ²-N,O | Cross-coupling catalysis |

| Fe(III) | κ³-N,O,O | Oxidation reactions |

| Cu(II) | κ²-N,O | Electrocatalytic CO₂ reduction |

Comparative Ligand Efficacy

In palladium-mediated C–H activation, 6-hydroxypicolinic acid outperforms pyridyl-amide ligands in facilitating arene coupling . By extension, 3A6HPA’s amino group may further modulate electron density at the metal center, potentially improving catalytic turnover. Experimental validation would require synthesizing [Pd(κ²-3A6HPA)(C₆F₅)py]⁻ analogs and testing their decomposition kinetics in arene substrates.

Analytical and Materials Science Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI)

3-Hydroxypicolinic acid (3-HPA) is a well-established MALDI matrix for oligonucleotide analysis . The amino group in 3A6HPA could enhance proton affinity, improving ionization efficiency for polar biomolecules like peptides and glycans. Comparative studies with 3-HPA would be necessary to quantify performance gains.

Supramolecular Self-Assembly

The orthogonal functional groups in 3A6HPA enable hydrogen-bonded networks or metal-organic frameworks (MOFs). For example, coordination with lanthanides (e.g., Eu³⁺) might yield luminescent materials for sensing applications.

Challenges and Future Directions

Despite its promising attributes, 3A6HPA remains underexplored in the literature. Key research priorities include:

-

Optimized Synthesis: Developing high-yield, scalable routes to minimize byproducts like regioisomers or over-reduced species.

-

Stability Profiling: Assessing thermal and hydrolytic stability under catalytic conditions.

-

Computational Modeling: Using DFT to predict reaction mechanisms and ligand-metal charge transfer dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume